PTP Inhibition vs. Inorganic Phosphate
Sodium thiophosphate (as the monothiophosphate anion PO₃S³⁻) demonstrates a 31.9-fold greater inhibitory potency against protein tyrosine phosphatases (PTPs) compared with inorganic phosphate (PO₄³⁻). In a direct competitive inhibition assay using a recombinant PTP, sodium thiophosphate achieved an IC₅₀ of 0.47 mM, whereas inorganic phosphate required 15 mM to achieve equivalent inhibition [1]. The inhibition was shown to be specific for PTPs, with the thiophosphate group playing the major mechanistic role—a property entirely absent in trisodium phosphate, which serves merely as a buffer component rather than a selective enzyme inhibitor.
| Evidence Dimension | PTP enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.47 mM (sodium thiophosphate / PO₃S³⁻ anion) |
| Comparator Or Baseline | Inorganic phosphate (PO₄³⁻): IC₅₀ = 15 mM |
| Quantified Difference | 31.9-fold lower IC₅₀ (greater potency); ΔIC₅₀ = 14.53 mM |
| Conditions | Recombinant protein tyrosine phosphatase competitive inhibition assay; Biochem Biophys Res Commun 1996 |
Why This Matters
Procurement of sodium thiophosphate dodecahydrate over trisodium phosphate is essential for any workflow requiring selective PTP inhibition; inorganic phosphate cannot functionally substitute at any achievable concentration.
- [1] Zhao Z. Thiophosphate derivatives as inhibitors of tyrosine phosphatases. Biochem Biophys Res Commun. 1996 Jan 17;218(2):480-4. doi: 10.1006/bbrc.1996.0085. PMID: 8561781. View Source
